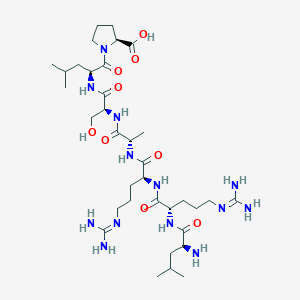![molecular formula C24H24Cl2N2O2S B14237393 4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) CAS No. 404009-11-6](/img/structure/B14237393.png)
4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) is a complex organic compound characterized by the presence of a thiene ring substituted with two 4-chlorophenyl groups and two morpholine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) typically involves the following steps:
Formation of the Thiene Ring: The thiene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.
Substitution with 4-Chlorophenyl Groups: The thiene ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl groups.
Attachment of Morpholine Groups: Finally, the morpholine groups are introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The thiene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl groups or the thiene ring.
Substitution: The morpholine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or reduced thiene derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
類似化合物との比較
Similar Compounds
4,4’-Dichlorodiphenyl disulfide: Similar in having chlorophenyl groups but differs in the presence of a disulfide linkage instead of a thiene ring.
4,4’-Bis(4-methoxyphenyl)thiene-2,5-diyl]bis(morpholine): Similar structure but with methoxy groups instead of chlorophenyl groups.
Uniqueness
4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) is unique due to the combination of its thiene ring, chlorophenyl groups, and morpholine groups, which confer distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry.
特性
CAS番号 |
404009-11-6 |
|---|---|
分子式 |
C24H24Cl2N2O2S |
分子量 |
475.4 g/mol |
IUPAC名 |
4-[3,4-bis(4-chlorophenyl)-5-morpholin-4-ylthiophen-2-yl]morpholine |
InChI |
InChI=1S/C24H24Cl2N2O2S/c25-19-5-1-17(2-6-19)21-22(18-3-7-20(26)8-4-18)24(28-11-15-30-16-12-28)31-23(21)27-9-13-29-14-10-27/h1-8H,9-16H2 |
InChIキー |
DKGMRGYVTIAPTE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C(=C(S2)N3CCOCC3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


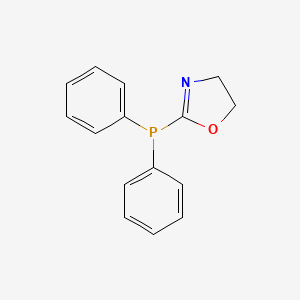
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
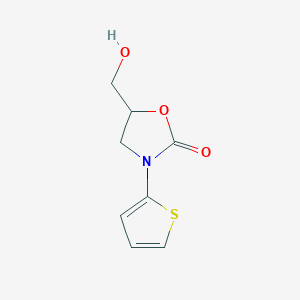
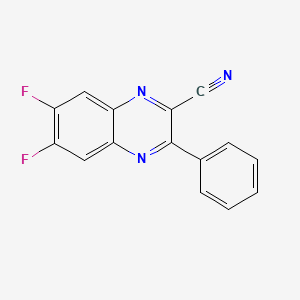
![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)
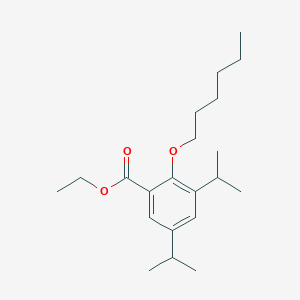

![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)

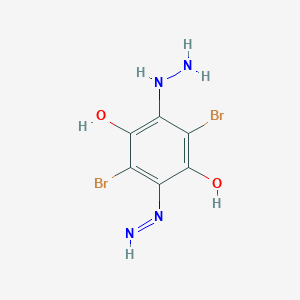
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237373.png)

![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
